molecular formula C6H4Cl2S B075471 2,4-Dichlorobenzenethiol CAS No. 1122-41-4

2,4-Dichlorobenzenethiol

Cat. No.: B075471
CAS No.: 1122-41-4
M. Wt: 179.07 g/mol
InChI Key: FGBVJFREPSJSNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorobenzenethiol is a halogenated aromatic thiol with the molecular formula C6H4Cl2S. It is characterized by the presence of two chlorine atoms and a thiol group attached to a benzene ring. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

It is known that chlorothiophenols (CTPs), which 2,4-Dichlorothiophenol is a part of, are key and direct precursors of polychlorinated thianthrene/dibenzothiophenes (PCTA/DTs) . The formation of 2,4-dichlorothiophenoxy radical, 2-sulfydryl-3,5-dichlorophenyl radical, and 3,5-dichlorothiophenoxyl diradical, which derive from 2,4-Dichlorothiophenol, is the initial and key step in the formation of PCTA/DTs .

Cellular Effects

It is known that its derivative, 2,4-Dichlorophenoxyacetic acid (2,4-D), has been shown to produce a wide range of adverse effects in the health of animals and humans . These effects range from embryotoxicity and teratogenicity to neurotoxicity .

Molecular Mechanism

The molecular mechanism of 2,4-Dichlorothiophenol involves the formation of various radicals. The self/cross-coupling of these radicals is the initial and important step for PCTA/DT formation . The most efficient sulfur-carbon coupling mode for the formation of PCTAs is the S•/σ-C• condensation with both thiophenolic sulfur in one radical and ortho carbon in the other radical bonded to a single electron .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under inert gas (nitrogen or Argon) at 2-8°C .

Metabolic Pathways

It is known that chlorothiophenols (CTPs), which 2,4-Dichlorothiophenol is a part of, are key and direct precursors of polychlorinated thianthrene/dibenzothiophenes (PCTA/DTs) .

Transport and Distribution

It is known that the compound is stable under inert gas (nitrogen or Argon) at 2-8°C .

Subcellular Localization

It is known that the compound is stable under inert gas (nitrogen or Argon) at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzenethiol can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloronitrobenzene with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to yield the desired thiol compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and distillation to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dichlorobenzenethiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,4-Dichlorobenzenethiol is unique due to the presence of two chlorine atoms, which enhance its reactivity and provide distinct chemical properties compared to other thiophenols. This makes it particularly useful in specific synthetic and industrial applications .

Properties

IUPAC Name

2,4-dichlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2S/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBVJFREPSJSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149945
Record name 2,4-Dichlorobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122-41-4
Record name 2,4-Dichlorobenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1122-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichlorobenzenethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichlorobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichlorobenzenethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.043
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichlorobenzenethiol
Reactant of Route 2
Reactant of Route 2
2,4-Dichlorobenzenethiol
Reactant of Route 3
2,4-Dichlorobenzenethiol
Reactant of Route 4
2,4-Dichlorobenzenethiol
Reactant of Route 5
Reactant of Route 5
2,4-Dichlorobenzenethiol
Reactant of Route 6
2,4-Dichlorobenzenethiol
Customer
Q & A

Q1: Why is 2,4-dichlorobenzenethiol significant in environmental chemistry research?

A: this compound (2,4-DCBT) is a key precursor to PCTA/DTs [, ], which are sulfur analogues to the highly toxic polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/Fs). Understanding the formation mechanisms of PCTA/DTs from precursors like 2,4-DCBT is crucial for mitigating their environmental release and potential harm.

Q2: How does this compound contribute to the formation of PCTA/DTs?

A: Quantum chemical calculations reveal that 2,4-DCBT can form PCTA/DTs through several energetically feasible pathways in the gas phase []. These pathways involve the formation of reactive intermediates, including 2,4-dichlorothiophenoxy radicals, sulfydryl-substituted phenyl radicals, and thiophenoxyl diradicals. These intermediates undergo self/cross-coupling reactions, primarily through sulfur-carbon and carbon-carbon coupling modes, ultimately leading to PCTA/DT formation [, ].

Q3: What is the role of computational chemistry in understanding PCTA/DT formation from this compound?

A: Computational methods like density functional theory (DFT) are essential for elucidating the reaction mechanisms and kinetics of PCTA/DT formation from 2,4-DCBT [, ]. These calculations provide insights into the thermodynamic and kinetic parameters of various reaction pathways, helping identify the most favorable routes and predict the formation potential of specific PCTA/DT congeners.

Q4: Can this compound be used to synthesize other materials besides PCTA/DTs?

A: Yes, research shows that 2,4-DCBT can act as a ligand in the synthesis of silver nanoclusters. One study demonstrates the formation of a novel silver cluster, [Ag59(2,5-DCBT)32]3–, using 2,4-DCBT as the stabilizing ligand []. This cluster exhibits distinct optical properties and can act as a precursor for synthesizing other well-known silver clusters through ligand exchange reactions [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.